Basic Red 1
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Basic Red 1 typically involves the condensation of 3-(diethylamino)phenol with phthalic anhydride in the presence of a dehydrating agent such as zinc chloride . The reaction is carried out under reflux conditions, and the product is subsequently purified by recrystallization .
Industrial Production Methods: In industrial settings, this compound is produced through a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems ensures consistent production quality .
Chemical Reactions Analysis
Types of Reactions: Basic Red 1 undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid; acidic or neutral conditions.
Reduction: Sodium borohydride; alkaline conditions.
Substitution: Sodium hydroxide, sodium methoxide; basic conditions.
Major Products Formed:
Oxidation: Colorless products.
Reduction: Leuco compounds.
Substitution: Substituted aromatic compounds.
Scientific Research Applications
Chemistry: Basic Red 1 is used as a fluorescent probe in various chemical analyses. Its high fluorescence quantum yield makes it suitable for detecting trace amounts of analytes in complex mixtures .
Biology: In biological research, this compound is employed for staining cellular components, particularly mitochondria, due to its ability to selectively bind to these organelles . It is also used in fluorescence microscopy to visualize cellular structures .
Medicine: this compound has applications in photodynamic therapy, where it is used to generate reactive oxygen species upon light activation, leading to the destruction of cancer cells .
Industry: The dye is used in the textile industry for coloring fabrics, particularly acrylic fibers, due to its high affinity for these materials . It is also used in the production of colored plastics and inks .
Mechanism of Action
Molecular Targets and Pathways: Basic Red 1 exerts its effects primarily through its interaction with cellular membranes and organelles. The dye’s cationic nature allows it to penetrate cell membranes and accumulate in mitochondria, where it binds to the mitochondrial membrane potential . This binding leads to the generation of fluorescence, which can be detected using fluorescence microscopy .
Comparison with Similar Compounds
Basic Red 118: Another cationic dye with similar applications but different spectral properties.
Basic Blue 41: A cationic dye used for staining and fluorescence applications, but with a blue color.
Basic Blue 9 (Methylene Blue): A well-known dye used in various biological and chemical applications.
Uniqueness: Basic Red 1 is unique due to its high fluorescence quantum yield and its ability to selectively stain mitochondria. Its spectral properties make it particularly suitable for applications requiring high sensitivity and specificity .
Properties
IUPAC Name |
ethyl 2-[3-(ethylamino)-6-ethylimino-2,7-dimethylxanthen-9-yl]benzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30N2O3/c1-6-29-23-15-25-21(13-17(23)4)27(19-11-9-10-12-20(19)28(31)32-8-3)22-14-18(5)24(30-7-2)16-26(22)33-25/h9-16,29H,6-8H2,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWWWBRIIGAXLCJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC2=C(C=C1C)C(=C3C=C(C(=NCC)C=C3O2)C)C4=CC=CC=C4C(=O)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30N2O3 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5043843, DTXSID90859569 | |
Record name | Rhodamine 6G- parent | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5043843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 2-[6-(ethylamino)-3-(ethylimino)-2,7-dimethyl-3H-xanthen-9-yl]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90859569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
442.5 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3373-01-1 | |
Record name | Ethyl 2-[6-(ethylamino)-3-(ethylimino)-2,7-dimethyl-3H-xanthen-9-yl]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90859569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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